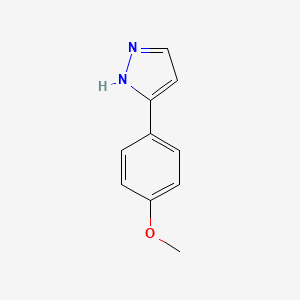

3-(4-methoxyphenyl)-1H-pyrazole

説明

Historical Context of Pyrazole (B372694) Scaffolds in Chemical Sciences

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.orgglobalresearchonline.net This discovery was not merely an academic curiosity; it led to the synthesis of Antipyrine (Phenazone), the first synthetic drug, which was a commercial success and widely used as an analgesic and antipyretic until the advent of Aspirin. wikipedia.orgpen2print.org Knorr's work, along with that of other pioneers like Hans von Pechmann who synthesized the parent pyrazole from acetylene (B1199291) and diazomethane (B1218177) in 1898, laid the fundamental groundwork for the vast field of pyrazole chemistry. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the synthetic origins of this important class of compounds. wikipedia.orgnih.gov

The Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with hydrazine (B178648), remains a cornerstone of pyrazole synthesis. chemhelpasap.comresearchgate.net This method's efficiency and the stability of the resulting aromatic pyrazole ring contribute to its continued use. chemhelpasap.com Over the years, numerous modifications and new synthetic routes have been developed, expanding the accessibility and diversity of substituted pyrazoles. nih.gov

Overview of Pyrazole Derivatives in Contemporary Academic and Industrial Applications

The versatility of the pyrazole scaffold has led to its integration into a multitude of applications, spanning from life-saving medicines to innovative materials. nih.gov Its metabolic stability is a key factor contributing to its prevalence in newly approved drugs. nih.govtandfonline.com

The pyrazole nucleus is a prominent feature in a wide array of pharmaceuticals, demonstrating its role as a "privileged scaffold" in drug discovery. nih.govtandfonline.comtandfonline.com The number of drugs containing a pyrazole moiety has seen a significant increase, with many becoming blockbuster drugs. nih.govtandfonline.com These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. researchgate.netmdpi.comnih.gov

Table 1: Prominent Pyrazole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Celecoxib (B62257) (Celebrex®) | Anti-inflammatory (COX-2 inhibitor) nih.govtandfonline.com |

| Sildenafil (Viagra®) | Erectile dysfunction nih.govtandfonline.com |

| Rimonabant | Anti-obesity (withdrawn due to side effects) nih.govresearchgate.net |

| Difenamizole | Analgesic nih.govnih.gov |

| Betazole | H2-receptor agonist nih.govingentaconnect.com |

| Fezolamide | Antidepressant nih.govingentaconnect.com |

| Ibrutinib (B1684441), Ruxolitinib (B1666119), Axitinib, Niraparib, Baricitinib | Anticancer tandfonline.comnih.gov |

| Lenacapavir | HIV treatment nih.govtandfonline.com |

| Riociguat | Pulmonary hypertension tandfonline.comnih.gov |

| Zavegepant | Migraine treatment nih.govtandfonline.com |

This table is for informational purposes only and does not include all pyrazole-containing drugs.

Research has shown that the substitution pattern on the pyrazole ring is crucial for its biological activity. For instance, some aniline-derived pyrazole compounds have shown selective activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. tandfonline.comnih.gov The design of novel pyrazole derivatives often involves computational approaches like pharmacophore modeling and QSAR studies to identify features essential for potent and selective inhibition of specific biological targets. nih.gov

Pyrazole derivatives have made a significant impact on agriculture as active ingredients in herbicides, insecticides, and fungicides. royal-chem.com Their effectiveness in controlling a wide range of pests and diseases has made them valuable tools for crop protection. royal-chem.com

In the realm of herbicides , pyrazole-based compounds are known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgpoisonsense.co.kenih.gov This inhibition leads to the bleaching of weeds. acs.org Commercial herbicides like Topramezone and Mesotrione contain a pyrazole core. acs.org Research continues to explore novel pyrazole derivatives with improved crop safety and broader weed control spectrums. acs.org

As insecticides , aryl pyrazole compounds have been successfully developed, with Fipronil (marketed as Regent) being a widely used example. mdpi.com These insecticides are effective against a variety of pests. mdpi.com

In the field of fungicides , pyrazole carboxamides are a well-established class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org Pyraclostrobin is a notable example used to control diseases in fruits and vegetables, such as apple scab. royal-chem.com Formulations like Pyrazole 45WP, which combines Tebuconazole and Pyraclostrobin, offer broad-spectrum fungal control. irfarm.comshadabagri.com Ongoing research focuses on developing novel pyrazole-based fungicides with dual modes of action to combat resistance. acs.orgacs.org

Table 2: Examples of Pyrazole Derivatives in Agrochemicals

| Compound Class/Example | Agrochemical Type | Target/Mode of Action |

| Topramezone, Mesotrione | Herbicide | HPPD inhibitor acs.orgpoisonsense.co.ke |

| Fipronil (Regent) | Insecticide | Aryl pyrazole insecticide mdpi.com |

| Pyrazole Carboxamides (e.g., Fluopyram) | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) acs.org |

| Pyraclostrobin | Fungicide | Inhibits mitochondrial respiration irfarm.com |

The unique electronic and structural properties of pyrazoles have led to their exploration in the field of materials science. They are utilized in the development of new materials with specific functionalities, such as conductive polymers and photovoltaic materials for solar energy applications. royal-chem.com The ability of pyrazole derivatives to form stable complexes with various metals also makes them suitable for creating advanced materials. The incorporation of pyrazole units into polymer backbones can impart desirable properties, including thermal stability and specific optical characteristics. mdpi.com

Pyrazoles and their derivatives are versatile ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate with metal ions. researchgate.netresearchgate.net This has led to the synthesis of a vast number of coordination compounds with diverse structures and properties. researchgate.net Pyrazole-based ligands can be monodentate, bidentate, or part of larger polydentate systems, allowing for the construction of complexes with varying nuclearity, from mononuclear to polynuclear structures. researchgate.netresearchgate.net

The resulting metal complexes have found applications in various areas, including:

Catalysis: Protic pyrazole complexes have shown promise in homogeneous catalysis. nih.gov

Bioinorganic Modeling: Pyrazole complexes serve as models for the active sites of metalloproteins. nih.govbohrium.com

Supramolecular Chemistry: The ability of pyrazoles to form hydrogen bonds and coordinate to metals facilitates the construction of complex supramolecular architectures. nih.govnih.gov

Table 3: Coordination Modes of Pyrazole Ligands

| Coordination Mode | Description |

| Monodentate | The pyrazole ring binds to a single metal center through one of its nitrogen atoms. researchgate.net |

| Bridging (Pyrazolate) | The deprotonated pyrazole (pyrazolate) bridges two metal centers. nih.gov |

| Chelating | Polydentate ligands containing pyrazole moieties bind to a metal center through multiple donor atoms. researchgate.net |

In analytical chemistry, pyrazole derivatives have been successfully employed as chemosensors for the detection of various metal ions and anions. rsc.orgnih.govrsc.org These sensors often rely on changes in their fluorescence or color upon binding to the target analyte. rsc.orgnih.gov The design of these sensors can be tailored for high selectivity and sensitivity. rsc.org

For example, specific pyrazole-based chemosensors have been developed for the "naked-eye" colorimetric detection of Ni²⁺ and Al³⁺ ions. rsc.org Others have shown selective fluorescence enhancement upon binding to Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺. nih.govchemrxiv.org The detection limits for some of these sensors are in the micromolar and even nanomolar range, highlighting their potential for practical applications in environmental and biological monitoring. rsc.orgnih.gov The sensing mechanism often involves processes like chelation-enhanced fluorescence (CHEF) or the blocking of photoinduced electron transfer (PET). rsc.orgnih.gov

Focus on 3-(4-Methoxyphenyl)-1H-Pyrazole as a Core Heterocyclic System

Within the vast landscape of pyrazole chemistry, specific substituted derivatives often emerge as particularly promising platforms for further investigation. One such compound is This compound . This molecule serves as a key heterocyclic system, combining the foundational pyrazole ring with a 4-methoxyphenyl (B3050149) substituent. This particular substitution pattern has been the subject of considerable research, with numerous studies exploring the synthesis and biological evaluation of its derivatives.

The synthesis of the core This compound structure can be achieved through various established methods for pyrazole synthesis. A common approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate (B1144303). nih.gov For instance, the reaction of a chalcone (B49325) bearing a 4-methoxyphenyl group with hydrazine can yield the corresponding pyrazoline, which can then be oxidized to the pyrazole. nih.gov While direct, large-scale synthesis and characterization data for the parent This compound is often embedded within studies focused on its derivatives, its role as a fundamental building block is well-established. For example, derivatives such as 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde have been synthesized and utilized as starting materials for more complex molecules with anti-inflammatory properties. researchgate.net

Significance of the 4-Methoxyphenyl Moiety in Pyrazole Chemistry

The introduction of a 4-methoxyphenyl group at the 3-position of the pyrazole ring is a strategic decision in medicinal chemistry design. The methoxy (B1213986) group (-OCH3) is an electron-donating group that can significantly influence the electronic properties of the entire molecule. This, in turn, can modulate the binding affinity of the compound to biological targets. nih.gov

Research Gaps and Future Directions for this compound

Despite the extensive research into derivatives of This compound , a comprehensive investigation into the standalone properties of the parent compound remains a noticeable gap in the literature. Much of the existing research utilizes it as a scaffold for further chemical modification, with the focus being on the biological activities of the resulting more complex molecules. A thorough evaluation of the intrinsic biological activity of This compound itself could provide a valuable baseline for understanding the contributions of further substitutions.

Future research should be directed towards several key areas. Firstly, a more detailed exploration of the synthesis and characterization of the parent This compound would be beneficial, including in-depth spectroscopic and crystallographic studies. Secondly, a systematic in vitro and in vivo evaluation of its own biological activity across a range of assays would provide crucial data.

Furthermore, the vast chemical space accessible from this core structure remains largely unexplored. Future directions should include the rational design and synthesis of new libraries of derivatives. This could involve:

Substitution at the N1 position of the pyrazole ring: Introducing a variety of alkyl, aryl, and heterocyclic groups at this position could lead to novel compounds with diverse pharmacological profiles.

Functionalization of the pyrazole ring: The introduction of different functional groups at the C4 and C5 positions of the pyrazole ring could further modulate the biological activity.

Modification of the 4-methoxyphenyl ring: Exploring the effects of different substituents on the phenyl ring could lead to a better understanding of the structure-activity relationships.

By addressing these research gaps and pursuing these future directions, the full potential of This compound as a privileged scaffold in the development of new therapeutic agents and advanced materials can be realized. The versatility of this core heterocyclic system suggests that it will continue to be a fertile ground for discovery in the years to come.

Structure

3D Structure

特性

IUPAC Name |

5-(4-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSABYOAMXPMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344859 | |

| Record name | 3-(4-Methoxyphenyl)Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27069-17-6 | |

| Record name | 3-(4-Methoxyphenyl)Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Methoxyphenyl 1h Pyrazole and Its Derivatives

Regioselective Synthesis Strategies for the Pyrazole (B372694) Ring Formation

The precise placement of substituents on the pyrazole ring is crucial for its intended biological or material properties. Therefore, regioselective synthesis is of paramount importance.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with β-Keto Esters and Related Precursors

The Knorr pyrazole synthesis, a classic method, involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.gov This approach remains a cornerstone for the synthesis of 3-(4-methoxyphenyl)-1H-pyrazole. The regioselectivity of this reaction is influenced by the electronic and steric nature of the substituents on the β-dicarbonyl precursor and the hydrazine. nih.gov

A common precursor for introducing the 4-methoxyphenyl (B3050149) group at the 3-position is a β-keto ester containing this moiety. For instance, the reaction of a 1-(4-methoxyphenyl)-1,3-dicarbonyl compound with hydrazine hydrate (B1144303) will preferentially yield the desired this compound. nih.gov The reaction typically proceeds by initial attack of the more nucleophilic nitrogen of hydrazine at the more electrophilic carbonyl group of the β-keto ester.

Several advancements have been made to improve the efficiency and regioselectivity of this reaction. These include the use of various catalysts and reaction media. For example, a mixture of (4-methoxyphenyl)hydrazine (B1593770) hydrochloride and 4,4-dimethoxy-2-butanone (B155242) can be refluxed in ethanol (B145695) with potassium carbonate to produce 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole. prepchem.com In another instance, Ce-catalyzed regioselective synthesis of pyrazoles has been achieved from 1,2-diols via tandem oxidation and C–C/C–N bond formation. rsc.org

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Reference |

| (4-methoxyphenyl)hydrazine hydrochloride | 4,4-dimethoxy-2-butanone | K₂CO₃, Ethanol, Reflux | 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole | prepchem.com |

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, Room Temp | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |

| β-Keto esters | Hydrazine | Acid catalyst | Pyrazolones | researchgate.net |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition reaction offers a powerful and often highly regioselective alternative for constructing the pyrazole ring. ewha.ac.krresearchgate.net This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile). acs.orgchim.it

To synthesize this compound, a diazomethane (B1218177) derivative bearing the 4-methoxyphenyl group can be reacted with a suitable alkyne. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. acs.org In many cases, the reaction proceeds with high regiocontrol, leading to a single pyrazole isomer. nih.gov For instance, the reaction of in situ generated diazo compounds from tosylhydrazones with nitroalkenes provides a route to 3,4-diaryl-1H-pyrazoles. rsc.org

Recent advancements have focused on developing novel alkyne surrogates and reaction conditions to enhance the scope and efficiency of this methodology. nih.gov For example, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been reported for the regioselective synthesis of polysubstituted pyrazoles. acs.org

| Dipole (or precursor) | Dipolarophile (or precursor) | Conditions | Product Type | Reference |

| Diazo compounds (from tosylhydrazones) | Nitroalkenes | Mild conditions | 3,4-Diaryl-1H-pyrazoles | rsc.org |

| Nitrile imines | Ninhydrin-derived Morita–Baylis–Hillman carbonates | - | 1,3,5-Trisubstituted pyrazoles | rsc.org |

| Diazo compounds (from aldehydes) | N-vinylimidazole (acetylene equivalent) | One-pot | 1H-3-Substituted pyrazoles | acs.org |

Multi-component Reactions for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. mdpi.comnih.gov This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. nih.gov

Several MCRs have been developed for the synthesis of pyrazole derivatives, some of which can be adapted for the preparation of this compound. mdpi.comnih.gov For instance, a four-component reaction involving an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate is a common route to highly substituted pyrano[2,3-c]pyrazoles. nih.gov By selecting an appropriate β-ketoester bearing the 4-methoxyphenyl group, this methodology could potentially be tailored for the synthesis of derivatives of the target compound.

A green and efficient room-temperature MCR for the synthesis of pyrazole-linked thiazole (B1198619) derivatives has been reported using aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org

Novel Approaches in Pyrazole Ring Construction

Research continues to uncover novel and innovative methods for constructing the pyrazole ring. These new strategies often provide access to previously inaccessible substitution patterns or offer improved reaction conditions.

One such novel approach involves the iodine(III)-catalyzed synthesis of fully functionalized NH-pyrazoles from α,β-unsaturated hydrazones. organic-chemistry.org This reaction proceeds through a cascade of cyclization, 1,2-aryl shift, aromatization, and detosylation. Another innovative method is the development of an efficient and environmentally friendly pyrazole synthesis through the condensation of 2-acylaziridines with hydrazine-CO2 salts. researchgate.net

Furthermore, the synthesis of pyrazole-fused heterocycles has been achieved through a sequence of Claisen rearrangement of 4-allyloxy-1H-pyrazoles, ruthenium-hydride-catalyzed double bond migration, O-allylation, and ring-closing metathesis. researchgate.net

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, further functionalization is often required to modulate its properties.

Introduction of Substituents at Pyrazole Nitrogen Atoms (N1)

The N1 position of the pyrazole ring is a common site for introducing substituents. lookchem.com The nature of the substituent at N1 can significantly influence the molecule's biological activity and physical properties. nih.gov N-substitution of pyrazoles is typically carried out under basic conditions to deprotonate the N-H group, making the nitrogen atom more nucleophilic. lookchem.com

A systematic study on the N-substitution of 3-substituted pyrazoles has shown that regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved using K₂CO₃ in DMSO. lookchem.com The regioselectivity is primarily governed by steric hindrance. lookchem.com For example, the reaction of a 3-substituted pyrazole with an alkyl halide in the presence of a base will preferentially yield the N1-substituted product. lookchem.com

A direct method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines has also been developed, offering a versatile route to a wide variety of N-substituted pyrazoles. researchgate.net

| Pyrazole Substrate | Reagent | Conditions | Product Type | Reference |

| 3-Substituted pyrazole | Alkyl/Aryl/Heteroaryl halide | K₂CO₃, DMSO | N1-Substituted pyrazole | lookchem.com |

| This compound | Alkyl halide | Base | 1-Alkyl-3-(4-methoxyphenyl)-1H-pyrazole | lookchem.com |

| Pyrazole | Primary amine | - | N-Substituted pyrazole | researchgate.net |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | Vilsmeier reagent | -10 °C | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | mdpi.com |

Modification of the Pyrazole C5-Position

The C5 position of the pyrazole ring is a key site for synthetic elaboration, allowing for the introduction of diverse functional groups that can significantly influence the molecule's chemical and physical properties.

Carbohydrazides are valuable intermediates in the synthesis of various heterocyclic systems. The introduction of a carbohydrazide (B1668358) moiety at the C5-position of this compound typically begins with the corresponding carboxylic acid or its ester derivative. The ester, such as ethyl this compound-5-carboxylate, can be converted to the target carbohydrazide, this compound-5-carbohydrazide, through reaction with hydrazine hydrate. chemicalbook.com

Once formed, the carbohydrazide group serves as a versatile handle for further synthesis. For instance, it can undergo condensation reactions with carbonyl compounds. A notable example is the reaction of 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide with isatin (B1672199) in refluxing ethanol, catalyzed by hydrochloric acid, to produce (E)-5-(4-methoxyphenyl)-N'-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. cardiff.ac.uk This reaction demonstrates the utility of the carbohydrazide as a nucleophile to create more complex molecular architectures. cardiff.ac.uk

Table 1: Synthesis of an Isatin-Pyrazole Hydrazone Derivative

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide | Isatin | EtOH, conc. HCl (cat.), Reflux, 2h | (E)-5-(4-Methoxyphenyl)-N'-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide | 90% |

The simultaneous introduction of amino and carbonitrile groups onto the pyrazole ring is a powerful strategy, often accomplished through multicomponent reactions. A prevalent method for synthesizing 5-amino-1H-pyrazole-4-carbonitriles involves the condensation of a hydrazine derivative, malononitrile, and a suitable carbonyl compound or its equivalent. nih.govrsc.org

For the synthesis of derivatives of this compound, a key precursor is a β-ketonitrile bearing the 4-methoxyphenyl group. The general mechanism involves an initial Knoevenagel condensation between an aldehyde (or ketone) and malononitrile to form an α,β-unsaturated dinitrile intermediate. Subsequent Michael addition of the hydrazine derivative to this intermediate, followed by intramolecular cyclization and tautomerization, yields the 5-aminopyrazole-4-carbonitrile product. nih.gov Various catalysts, including novel nano-catalysts, have been developed to facilitate this reaction under environmentally friendly conditions, often resulting in high yields and simple work-up procedures. nih.govrsc.orgnih.gov

An alternative route involves the reaction of a hydrazine with (ethoxymethylene)malononitrile. researchgate.net For example, reacting (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of potassium carbonate yields ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, a closely related structure. prepchem.com

Table 2: Examples of Multicomponent Synthesis of 5-Aminopyrazole-4-carbonitriles

| Hydrazine Component | Carbonyl/Acetonitrile Component | Cyano Component | Conditions | Product Type |

|---|---|---|---|---|

| Phenylhydrazine | Azo-linked salicylaldehydes | Malononitrile | Fe3O4@SiO2@vanillin@thioglycolic acid, 80°C | 5-Amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile |

| Aryl hydrazines | (Ethoxymethylene)malononitrile | (Internal) | Ethanol, Reflux, 4h | 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile researchgate.net |

| Hydrazine Hydrate | 3-Aroyl-4,4,4-trichloro-2-butenenitriles | (Internal) | Ethanol, Reflux | 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile mdpi.com |

This compound-5-carboxylic acid is a key derivative that serves as a precursor for other functional groups, such as esters and amides. sigmaaldrich.comuni.lu Its synthesis is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. Specifically, the reaction of diethyl 2-(4-methoxybenzoyl)malonate with hydrazine hydrate would lead to the corresponding ethyl ester, which can then be hydrolyzed under basic or acidic conditions to afford the target carboxylic acid.

The carboxylic acid group itself can be the starting point for further modifications. As mentioned previously, it can be converted into its acid chloride and subsequently reacted with various nucleophiles. For example, reaction with alcohols yields esters, and reaction with amines or substituted ureas produces amides or more complex carboxamides, respectively. researchgate.net This versatility makes the C5-carboxylic acid a pivotal intermediate in the elaboration of the pyrazole scaffold. researchgate.net

Furthermore, derivatization can occur on the pyrazole ring while retaining the carboxylic acid moiety. For instance, bromination of this compound-5-carboxylic acid can yield 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, demonstrating that the ring can undergo electrophilic substitution. uni.lu

Table 3: Derivatization Reactions of this compound-5-carboxylic Acid

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound-5-carboxylic acid | SOCl₂, then an alcohol (R-OH) | Alkyl this compound-5-carboxylate | Esterification |

| This compound-5-carboxylic acid | SOCl₂, then an amine (R-NH₂) | N-Alkyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | Amidation |

| This compound-5-carboxylic acid | Bromine or NBS | 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid uni.lu | Electrophilic Bromination |

| Ethyl this compound-5-carboxylate | Hydrazine Hydrate | This compound-5-carbohydrazide chemicalbook.com | Hydrazinolysis |

Reactions Involving the 4-Methoxyphenyl Group

Modifications to the 4-methoxyphenyl substituent offer another avenue for structural diversification, although these reactions can be more challenging due to the stability of the aromatic ring and the methoxy (B1213986) group.

The oxidation of the 4-methoxyphenyl group primarily involves the cleavage of the methyl ether to yield the corresponding phenol (B47542), 3-(4-hydroxyphenyl)-1H-pyrazole. This demethylation is a standard transformation for aryl methyl ethers and can be achieved using various reagents. Common methods include treatment with strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). The choice of reagent is critical to avoid unwanted side reactions on the pyrazole ring itself. While direct oxidation of the aromatic ring is possible, it requires harsh conditions and often leads to a mixture of products or degradation of the molecule. The controlled demethylation to the phenol is a more synthetically useful transformation, providing a site for further functionalization, such as O-alkylation or esterification.

The 4-methoxyphenyl group is generally resistant to catalytic hydrogenation under conditions that would not also reduce the pyrazole ring. However, the electron-donating nature of the methoxy group makes the aromatic ring susceptible to dissolving metal reductions, such as the Birch reduction. researchgate.net This reaction involves treating the substrate with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. This process would reduce the 4-methoxyphenyl ring to a non-conjugated cyclohexadiene derivative, specifically 1-methoxy-4-(pyrazol-3-yl)cyclohexa-1,4-diene. This transformation dramatically alters the electronic and steric properties of the substituent by breaking the aromaticity of the phenyl ring. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are pivotal for the functionalization of the this compound scaffold, particularly at the nitrogen atoms of the pyrazole ring. These reactions, primarily N-alkylation and N-arylation, introduce a wide range of substituents, enabling the modulation of the molecule's properties.

The N-alkylation of pyrazoles, including derivatives of this compound, can be achieved using various alkylating agents. For instance, the reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in the presence of a base like sodium hydride leads to O-alkylation, yielding 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. mdpi.com A more general and acid-catalyzed approach involves the use of trichloroacetimidate (B1259523) electrophiles. mdpi.comsemanticscholar.org This method allows for the N-alkylation of pyrazoles under mild conditions, avoiding the need for strong bases or high temperatures. semanticscholar.org The reaction of various pyrazoles with benzylic, phenethyl, and benzhydryl trichloroacetimidates in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA) provides good yields of the corresponding N-alkylated products. mdpi.comsemanticscholar.org However, for asymmetrically substituted pyrazoles, this method often results in a mixture of regioisomers, with the major product determined by steric factors. semanticscholar.orgnih.gov

N-arylation of pyrazoles is another crucial modification, and copper-catalyzed cross-coupling reactions are a prominent method. acs.orgmdpi.comorganic-chemistry.org The use of copper(I) iodide (CuI) with a diamine ligand facilitates the N-arylation of various nitrogen heterocycles, including pyrazoles, with aryl iodides or bromides. acs.orgorganic-chemistry.org These reactions are tolerant of a wide range of functional groups on both the aryl halide and the heterocycle. acs.orgorganic-chemistry.org For example, the coupling of pyrazole with 4'-bromopropiophenone (B130284) in the presence of CuI, a diamine ligand, and a base like potassium carbonate (K₂CO₃) yields the N-arylated product in high yield. acs.org

Interactive Table: Examples of Nucleophilic Substitution Reactions on Pyrazole Scaffolds

| Pyrazole Derivative | Reagents and Conditions | Product | Yield | Reference |

| 4-bromo-1-phenyl-1H-pyrazol-3-ol | NaH, CH₃I, DMF, 0 °C to 60 °C | 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | 88% | mdpi.com |

| 4-chloropyrazole | 1-phenylethyl trichloroacetimidate, CSA, DCE, rt | 4-chloro-1-(1-phenylethyl)-1H-pyrazole | 77% | mdpi.comsemanticscholar.org |

| Pyrazole | 4'-bromopropiophenone, CuI, diamine ligand, K₂CO₃, toluene | 1-(4-propionylphenyl)-1H-pyrazole | 98% | acs.org |

| Pyrrole | 2-bromoaniline, CuI, diamine ligand, K₃PO₄, toluene | 1-(2-aminophenyl)pyrrole | 82% | acs.org |

| Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | Iodobenzene, CuI, diamine ligand, K₂CO₃, toluene | Ethyl 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylate | 78% | acs.org |

Electrophilic Aromatic Substitution on the Phenyl Ring

While the pyrazole ring itself is susceptible to electrophilic attack, the electron-donating methoxy group on the phenyl ring of this compound directs electrophilic substitution to the ortho and para positions of the phenyl ring. However, direct electrophilic substitution on the phenyl ring of this specific compound is less commonly documented in the provided literature compared to reactions on the pyrazole core.

Generally, halogenation of pyrazole rings occurs preferentially at the C4 position. researchgate.net For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Br, I, Cl) provides an effective route to 4-halogenated pyrazole derivatives. beilstein-archives.org Regioselective bromination of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole at the C4 position has been achieved using N-bromosaccharin (NBSac) under solvent-free conditions. smolecule.com

Vilsmeier-Haack Reaction for Formylation at C4

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.govmdpi.comorganic-chemistry.orgwikipedia.orgchemistrysteps.comslideshare.netijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate. nih.govwikipedia.orgijpcbs.com

In the context of this compound and its derivatives, the Vilsmeier-Haack reaction is a key transformation for introducing a formyl group at the C4 position of the pyrazole ring. This formylation is a crucial step in the synthesis of various biologically active compounds and functional materials. mdpi.comnih.gov For example, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, a key intermediate for synthesizing a range of heterocyclic derivatives, is prepared using this method. nih.gov The reaction typically involves treating the corresponding hydrazone precursor with the Vilsmeier reagent. igmpublication.orgresearchgate.net For instance, 4-methoxy acetophenone-4-bromophenyl-1-carbonyl hydrazone is cyclized and formylated in one pot using the Vilsmeier-Haack reagent to yield 1-(3-(4-methoxyphenyl)-4-formyl-pyrazole-1-carbonyl)-4-bromobenzene. igmpublication.org

The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which attacks the electron-rich C4 position of the pyrazole ring. wikipedia.orgchemistrysteps.com The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde. wikipedia.org The reaction conditions can be tuned, with some procedures carried out at low temperatures followed by heating, to achieve good yields. nih.gov

Interactive Table: Vilsmeier-Haack Formylation of Pyrazole Precursors

| Starting Material | Reagents | Product | Reaction Conditions | Reference |

| Hydrazones | DMF, POCl₃ | Pyrazole-4-carbaldehydes | Ice-bath, then 70°C for 6-7 hours | nih.gov |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF, POCl₃ | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | -10°C to 70°C for 24 hours | mdpi.com |

| 4-methoxy acetophenone-4-bromophenyl-1-carbonyl hydrazone | DMF, POCl₃ | 1-(3-4-methoxy phenyl-4-formyl pyrazole-1-carbonyl)4-bromobenzene | Reflux for 10 hours | igmpublication.org |

| Substituted phenyl carbonyl hydrazones | DMF, POCl₃ | 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde | Not specified | researchgate.net |

| 2-acetyl benzofurohydrozones | Vilsmeier-Haack reagent | 3-(1-benzofuran-2-yl)-1-(substituted phenyl)-1H-pyrazole-4-carbaldehyde | Not specified | ijpcbs.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like this compound to develop more sustainable and environmentally friendly processes. researchgate.netresearchgate.netprimescholars.com

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. researchgate.net To this end, solvent-free reaction conditions and the use of water as a green solvent have been explored for pyrazole synthesis. researchgate.netresearchgate.net

Solvent-free synthesis offers several advantages, including operational simplicity and reduced waste. For example, the one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been achieved through a solvent-free condensation reaction. mdpi.com Similarly, regioselective bromination of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole has been carried out under solvent-free conditions. smolecule.com

Water is an attractive green solvent due to its low cost, safety, and environmental benignity. researchgate.net The synthesis of pyrazole derivatives has been successfully carried out in aqueous media, often accelerated by catalysts or ultrasonic radiation. researchgate.net One-pot, multi-component reactions in water, catalyzed by agents like cetyltrimethylammoniumbromide (CTAB), provide an efficient and environmentally friendly route to functionalized pyrazoles. researchgate.net The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives has been achieved in water using nanosilica-supported antimony pentachloride as a catalyst, offering advantages such as shorter reaction times and simple workup. researchgate.net

The use of catalysts is fundamental to green chemistry as they can enhance reaction efficiency, reduce energy consumption, and enable more selective transformations. jocpr.commpg.de In the synthesis of this compound and its derivatives, various catalytic systems have been employed to promote sustainability.

Copper-catalyzed N-arylation reactions, as discussed in section 2.2.3.3, are a prime example of catalytic methods that provide an efficient route to N-arylpyrazoles. acs.orgmdpi.comorganic-chemistry.org The use of reusable catalysts is particularly desirable from a green chemistry perspective. Fe₃O₄ magnetic nanoparticles functionalized with L-Cysteine have been used as a recyclable catalyst for the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives. oiccpress.com This catalyst can be easily recovered and reused for several cycles without significant loss of activity. oiccpress.com Crystalline aluminosilicates or aluminophosphates have also been employed as catalysts for the N-alkylation of pyrazoles, offering high yields under mild conditions and avoiding the formation of salt by-products. google.com

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. primescholars.comjocpr.com Synthetic routes with high atom economy are inherently more sustainable.

Multi-component reactions (MCRs) are excellent examples of atom-economical processes, as they combine three or more reactants in a single step to form a product that contains the majority of the atoms from the starting materials. researchgate.net The synthesis of pyrazole derivatives through one-pot, multi-component cyclo-condensation reactions exemplifies this approach, offering advantages like shorter reaction times and reduced waste. researchgate.net The Diels-Alder reaction is another classic example of a reaction with 100% atom economy. jocpr.com

Mechanistic Investigations and Structure Activity Relationships Sar in 3 4 Methoxyphenyl 1h Pyrazole Derivatives

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole and its derivatives often involves elegant chemical transformations. Understanding the underlying mechanisms is paramount for optimizing reaction conditions and accessing novel analogues.

Nucleophilic Attack Pathways

A common route to the pyrazole (B372694) core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com In the context of this compound synthesis, this typically involves a precursor like 1-(4-methoxyphenyl)-1,3-butanedione. The reaction mechanism initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the diketone.

The regioselectivity of this initial attack is a critical determinant of the final product. The electronic nature of the substituents on both the hydrazine and the diketone can influence which carbonyl group is preferentially attacked. For instance, in the synthesis of 1-substituted-3-(4-methoxyphenyl)-1H-pyrazoles, the use of arylhydrazine hydrochlorides versus free arylhydrazines can lead to different regioisomers. acs.org The reaction of enones with hydrazines also proceeds via nucleophilic addition to form pyrazoline intermediates, which are then oxidized to pyrazoles. nih.gov

Multicomponent reactions offer another avenue for pyrazole synthesis, where nucleophilic attack is a key step. For example, a three-component reaction involving terephthalic acids, hydrazines, and phenacyl bromides utilizes triphenylphosphine (B44618) as a nucleophile to initiate the sequence. rsc.org Similarly, the reaction of allenoates with aryl sulfonyl hydrazides involves the nucleophilic addition of the hydrazone intermediate to the allenoate. rsc.org

Cyclization Mechanisms

Following the initial nucleophilic attack, the subsequent intramolecular cyclization is the defining step in the formation of the pyrazole ring. globalresearchonline.net This process typically involves the second nitrogen atom of the hydrazine moiety attacking the remaining carbonyl carbon, leading to a heterocyclic intermediate. Dehydration of this intermediate then furnishes the aromatic pyrazole ring. researchgate.net

The mechanism often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. nih.govorganic-chemistry.org For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates that can be oxidized in situ to yield pyrazoles. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another method where cyclization follows the formation of a hydrazonyl radical. organic-chemistry.org

Furthermore, [3+2] cycloaddition reactions represent a powerful strategy for pyrazole synthesis. organic-chemistry.org In this approach, a 1,3-dipole, such as a diazo compound generated in situ from an N-tosylhydrazone, reacts with a dipolarophile, like an alkyne, to form the pyrazole ring directly. organic-chemistry.org The regioselectivity of these cycloadditions is a key aspect of their utility.

Oxidation and Reduction Mechanisms

Oxidation and reduction reactions are crucial not only for the final aromatization step in some synthetic routes but also in the context of the compound's biological activity, such as its antioxidant properties. acs.org The conversion of a pyrazoline to a pyrazole is an oxidative process that can be achieved using various reagents like bromine or simply by heating in DMSO under an oxygen atmosphere. organic-chemistry.org Visible light photoredox catalysis can also promote the oxidation of hydrazine to diazene, which then reacts with Michael acceptors to form pyrazoles. organic-chemistry.org

In the context of biological applications, the methoxy (B1213986) group on the phenyl ring can influence the molecule's susceptibility to oxidation. acs.org Theoretical studies on pyrazoline analogues have indicated that the methoxy group can enhance the electron-withdrawing effect, making the compound more susceptible to oxidation. acs.org This is relevant for applications where antioxidant activity is desired, as the compound's ability to undergo oxidation allows it to neutralize reactive oxygen species. acs.orgnih.gov Conversely, pyrazole rings are generally resistant to both oxidizing and reducing agents, though they can be catalytically hydrogenated to pyrazolines and then to pyrazolidines. globalresearchonline.net

Structure-Activity Relationship (SAR) Studies for Biological Applications

The biological activity of this compound derivatives is intricately linked to their chemical structure. nih.govresearchgate.netnih.govrsc.org Structure-activity relationship (SAR) studies are therefore essential for the rational design of more potent and selective therapeutic agents.

Impact of Substituents on Biological Efficacy

The nature and position of substituents on the pyrazole and phenyl rings have a profound impact on the biological activity of these compounds. organic-chemistry.org The 4-methoxyphenyl (B3050149) group at the 3-position is a common feature in many biologically active pyrazoles, suggesting its importance for interacting with biological targets.

For instance, in a series of 1,3-disubstituted pyrazole derivatives synthesized from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, various heterocyclic moieties were introduced at the 4-position. nih.gov Many of these compounds exhibited significant anti-inflammatory activity, highlighting the tolerance for substitution at this position. nih.gov Similarly, SAR studies on pyrazole-based inhibitors of meprin α and β have shown that variations of the aryl moieties at positions 3 and 5 significantly affect inhibitory activity. nih.gov

| Compound | Substitution at C3 | Substitution at C5 | Biological Activity Highlight |

|---|---|---|---|

| Celecoxib (B62257) | 4-Sulfonamidophenyl | 4-Methylphenyl | Selective COX-2 inhibitor |

| Meprin α/β inhibitor (7a) | Phenyl | Phenyl | High inhibitory activity against meprin α |

| Meprin α/β inhibitor (14e) | 4-Methoxyphenyl | Phenyl | Demonstrates impact of methoxy group |

| Anti-inflammatory compound (from ref. nih.gov) | 4-Methoxyphenyl | 1-(3-chlorophenyl) | Significant anti-inflammatory activity |

Role of Electron-Donating vs. Electron-Withdrawing Groups

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are a critical factor in SAR. organic-chemistry.orgstudypug.com The 4-methoxy group is a classic example of an EDG, which can donate electron density to the aromatic ring through resonance. youtube.com

Conversely, the introduction of EWGs can also modulate biological activity. In some cases, EWGs are necessary for optimal potency. For example, in the development of pyrazolo[3,4-d]pyrimidine-based multikinase inhibitors, the presence of a 4-chloro-3-(trifluoromethyl)phenyl group, which contains strong EWGs, was crucial for high potency. acs.org The interplay between EDGs and EWGs across different positions of the pyrazole scaffold allows for fine-tuning of the molecule's properties to achieve the desired biological effect.

| Group Type | Example | Effect on Benzene (B151609) Ring | General Impact on Reactivity |

|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH3, -OH, -NH2, -Alkyl | Increases electron density | Activates the ring towards electrophilic substitution, often directs ortho/para |

| Electron-Withdrawing Group (EWG) | -NO2, -CN, -COOH, -Halogens | Decreases electron density | Deactivates the ring towards electrophilic substitution, often directs meta |

Influence of Hydrazone Functional Groups

The introduction of a hydrazone moiety (R₁R₂C=NNR₃R₄) to the this compound scaffold is a key chemical strategy for modulating biological activity. This functional group can significantly influence the electronic and steric properties of the parent molecule, impacting its interaction with biological targets.

Research has shown that the hydrazone function can directly affect electron transition within the molecule. nih.gov For instance, in a series of pyrazole-hydrazone derivatives, the charge distribution in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is heavily influenced by the hydrazone moiety, which in turn affects the molecule's stability and reactivity. nih.gov

The biological impact of the hydrazone group is evident in various activities. Acylhydrazone derivatives of pyrazoles have been noted for their antioxidant properties. nih.gov In one study, a series of novel pyrazole-hydrazone derivatives were synthesized from 3-phenyl-1H-pyrazole-5-carbohydrazide and tested for their ability to mimic the enzyme catechol oxidase. The results demonstrated that the catalytic activity was highly dependent on the specific substitutions on the hydrazone portion of the molecule. nih.gov The derivative designated as L6, which incorporated a 2,4-dihydroxybenzaldehyde (B120756) group into the hydrazone structure, exhibited the highest catalytic activity, with an oxidation rate of 72.92 µmol·L⁻¹·min⁻¹. nih.gov This highlights the critical role of the hydrazone substituent in defining the compound's bioactivity.

| Ligand | Copper Salt | Max. Reaction Rate (µmol·L⁻¹·min⁻¹) |

| L6 | CuSO₄ | 72.92 |

| L3 | Cu(NO₃)₂ | 37.89 |

| L2 | CuCl₂ | < 10 |

| L5 | Cu(NO₃)₂ | < 10 |

| L4 | CuSO₄ | < 10 |

Data sourced from a study on the catecholase activity of pyrazole-hydrazone derivatives. nih.gov

Structure-activity relationship (SAR) analyses of hydrazide-hydrazones have also revealed that a slim aldehyde framework, such as a salicylic (B10762653) aldehyde, plays a pivotal role in stabilizing the molecule near substrate docking sites. nih.gov Furthermore, the presence of bulky substituents on the aldehyde-derived portion of the hydrazone can foster strong interactions within the binding pocket of an enzyme. nih.gov

Pharmacophore Mapping of Active this compound Scaffolds

Pharmacophore mapping is a critical step in rational drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule's biological activity. For the this compound scaffold, pharmacophore models have been developed based on their interactions with various biological targets, such as protein kinases. nih.govnih.gov

These models typically highlight several key features:

Hydrogen Bond Donors and Acceptors: The pyrazole ring itself is a key contributor. The -NH group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom (=N-) functions as a hydrogen bond acceptor. nih.gov These features are often crucial for anchoring the molecule into the hinge region of kinase active sites. nih.gov

Hydrophobic/Aromatic Regions: The phenyl and methoxyphenyl rings provide essential hydrophobic and aromatic features. These groups engage in hydrophobic interactions with nonpolar residues in the target's binding pocket. frontiersin.org The 4-methoxyphenyl group, in particular, has been identified as a key "allosteric determinant" in some enzyme inhibitors, suggesting it induces specific conformational changes in the target protein. nih.gov

Additional Features: Depending on the specific derivative and its target, other features may be included. For example, a pharmacophore model for pyrazolone-derived dual inhibitors of Janus kinases (JAKs) included four key sites: one hydrophobic center, one hydrogen-bond donor, and two hydrogen-bond acceptors. nih.gov

The design of novel 4-methoxyphenyl pyrazole derivatives as potential dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was explicitly guided by the known pharmacophoric features of antagonists for these kinases. nih.gov This approach underscores the utility of pharmacophore models in developing new, targeted therapeutic agents.

| Pharmacophore Feature | Structural Origin | Role in Binding |

| Hydrogen Bond Donor | Pyrazole -NH group | Anchoring to enzyme hinge region |

| Hydrogen Bond Acceptor | Pyrazole =N- atom | Anchoring to enzyme hinge region |

| Hydrophobic/Aromatic Center | 4-methoxyphenyl ring | Hydrophobic interactions, allosteric modulation |

| Hydrophobic/Aromatic Center | Phenyl ring at C3 | Hydrophobic interactions with binding pocket |

Conformational Analysis and Bioactivity Correlation

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis of this compound derivatives reveals how the spatial arrangement of their constituent rings and functional groups affects their ability to interact with biological targets.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the preferred conformations of these molecules. acs.org A key aspect of their structure is the relative orientation of the pyrazole and the attached phenyl rings, which is defined by rotatable bonds and the resulting dihedral angles. acs.org For example, in a computational analysis of two different acetylated dihydropyrazole derivatives, relaxed scan calculations showed that the molecules adopt conformations corresponding to their lowest energy states. acs.org In these stable conformations, the benzene ring at position 3 was found to be nearly coplanar with the pyrazole ring, while the phenyl ring at position 5 was almost perpendicular to it. acs.org

These subtle differences in conformation, dictated by substituents, can significantly impact physicochemical properties and, consequently, bioactivity. acs.org A comparative analysis of two closely related pyrazoline analogues, CNO (with a methoxy group) and CNF (with a methyl group), revealed distinct differences in their solid-state conformations, particularly in the dihedral angles of the aromatic rings relative to the pyrazole core. acs.org

| Compound | Key Structural Difference | Dihedral Angle (Ring 3 vs. Pyrazole) | Dihedral Angle (Ring 1 vs. Pyrazole) |

| CNO | 4-methoxyphenyl at C3 | 4.82° | 89.31° |

| CNF | p-toluyl at C3 | 2.02° | 88.17° |

Conformational data from computational analysis of pyrazoline analogues. Ring 1 is at the N1 position and Ring 3 is at the C3 position of the pyrazole. acs.org

Computational Chemistry and Advanced Spectroscopic Characterization of 3 4 Methoxyphenyl 1h Pyrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules from first principles. For pyrazole (B372694) systems, these calculations elucidate the relationships between molecular structure and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimized geometry of molecules. For 3-(4-methoxyphenyl)-1H-pyrazole, DFT calculations, often using basis sets like B3LYP/6-31G**, are employed to determine key structural parameters. These calculations provide optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. nih.gov

Table 1: Representative Geometric Parameters from DFT Calculations for Pyrazole Derivatives Note: This table presents typical values for pyrazole derivatives to illustrate the outputs of DFT calculations, as specific data for the title compound is not available.

| Parameter | Typical Value | Significance |

|---|---|---|

| Pyrazole C=N Bond Length | ~1.35 Å | Indicates double bond character within the ring. |

| Pyrazole N-N Bond Length | ~1.34 Å | Characteristic of the pyrazole heterocyclic core. |

| C-C Bond (Pyrazole-Phenyl) | ~1.48 Å | Influences electronic communication between rings. |

| Dihedral Angle (Pyrazole-Phenyl) | 4-10° | Determines the degree of coplanarity and conjugation. acs.org |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. slideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, kinetically less stable, and chemically more reactive. nih.govijarset.com For pyrazole derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. The HOMO is often localized on the electron-rich parts of the molecule, such as the methoxyphenyl group, while the LUMO may be distributed over the pyrazole ring. This analysis helps in understanding and predicting the outcomes of various chemical reactions. acs.org

Table 2: Illustrative Frontier Molecular Orbital Properties for Pyrazole Systems Note: Values are illustrative, based on findings for related heterocyclic compounds.

| Property | Definition | Typical Calculated Value (eV) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -4.1 to -4.5 | Higher value indicates better electron-donating ability. ijarset.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.4 to -0.8 | Lower value indicates better electron-accepting ability. ijarset.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.6 to 3.7 | A smaller gap indicates higher chemical reactivity. nih.govijarset.com |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.netlibretexts.org The MEP surface is colored to denote different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netavogadro.cc Green and yellow areas represent intermediate potentials. researchgate.net

For this compound, MEP analysis would likely show a negative potential (red) around the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the pyrazole ring, highlighting these as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the pyrazole ring. acs.orgnih.gov These maps are invaluable for understanding intermolecular interactions, including hydrogen bonding and docking with biological targets. acs.org

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. dtic.mil Pyrazole derivatives have been investigated for their NLO properties, which arise from the interaction of a material with an intense electromagnetic field, like a laser beam. Key NLO parameters include the nonlinear absorption coefficient (β), the nonlinear refractive index (η₂), and the third-order nonlinear optical susceptibility (χ⁽³⁾). researchgate.net

Theoretical calculations using DFT can predict NLO properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. ekb.eg Experimental studies on pyrazoline derivatives containing a 4-methoxyphenyl (B3050149) group have shown significant NLO activity. researchgate.net The presence of electron-donating (methoxy) and electron-accepting groups connected by a π-conjugated system enhances the molecular hyperpolarizability, making these compounds promising candidates for NLO applications. researchgate.net

Table 3: Experimental NLO Properties of a Related Pyrazoline Derivative Source: Adapted from experimental data on 1-Aryl-3-(4-Methoxyphenyl)-5-(...)-2H-pyrazolines. researchgate.net

| NLO Parameter | Definition | Reported Value Range |

|---|---|---|

| Nonlinear Refractive Index (η₂) | Change in refractive index with laser intensity. | 1.88 x 10⁻¹² to 2.45 x 10⁻¹² cm²/W |

| Nonlinear Absorption (β) | Change in absorption coefficient with laser intensity. | 3.55 x 10⁻⁸ to 4.12 x 10⁻⁸ cm/W |

| Third Order Susceptibility (Reχ⁽³⁾) | Measure of the third-order nonlinear response. | 4.31 x 10⁻¹¹ to 7.99 x 10⁻¹¹ esu |

Global reactivity descriptors like chemical potential (µ) and chemical hardness (η) are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) to quantify a molecule's reactivity. researchgate.netepstem.net

Chemical Potential (µ) : Calculated as µ = (EHOMO + ELUMO) / 2, it measures the tendency of electrons to escape from a system. A molecule with a higher chemical potential is a better electron donor. ijarset.comresearchgate.net

Chemical Hardness (η) : Calculated as η = (ELUMO - EHOMO) / 2, it represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. Soft molecules are generally more reactive. ijarset.comresearchgate.net

These descriptors provide a quantitative scale for the reactivity of different pyrazole derivatives, complementing the qualitative predictions from FMO analysis. ijarset.com

Table 4: Global Reactivity Descriptors and Their Calculation Note: These formulas are used in computational studies to predict reactivity.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Indicates the tendency to donate or accept electrons. ijarset.comresearchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation; inverse of reactivity. ijarset.comresearchgate.net |

| Global Electrophilicity (ω) | ω = µ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. ijarset.com |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of small molecules with biological macromolecules, such as proteins and enzymes. nih.goveurasianjournals.com These methods are central to drug discovery and design.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For derivatives of this compound, docking studies have been performed against various protein kinases, which are important targets in cancer therapy. nih.govnih.gov These studies calculate a binding energy, with more negative values indicating a stronger, more favorable interaction. For example, a derivative, 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole, showed a minimum binding energy of -8.57 kJ/mol with the Aurora A protein kinase. nih.govnih.gov The results identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site. nih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations are used to analyze the physical movements of atoms and molecules over time. eurasianjournals.com An MD simulation of a ligand-protein complex, following a docking study, provides insights into the stability and conformational dynamics of the binding. nih.govresearchgate.net By simulating the complex in a realistic environment (e.g., in water), researchers can verify if the binding pose predicted by docking is stable over a period of nanoseconds. nih.gov The analysis of root mean square deviation (RMSD) during the simulation helps to assess the stability of both the ligand and the protein. nih.gov

Table 5: Representative Molecular Docking Results for Pyrazole Derivatives Source: Adapted from docking studies on various pyrazole derivatives against protein kinases. nih.govnih.gov

| Ligand Derivative | Protein Target | PDB ID | Binding Energy (kJ/mol) |

|---|---|---|---|

| 2-(4-methoxyphenyl)-...-1H-pyrazol-4-yl)-...-thiadiazole (1d) | Aurora A | 2W1G | -8.57 |

| 2-(4-chlorophenyl)-...-1H-pyrazol-4-yl)-...-thiadiazole (1b) | VEGFR-2 | 2QU5 | -10.09 |

| 3-(4-chlorophenyl)-...-1H-pyrazole-4-carboxamide (2b) | CDK2 | 2VTO | -10.35 |

Prediction of Ligand-Target Interactions and Binding Affinities

Computational methods, particularly molecular docking, are powerful tools for predicting how a ligand, such as a this compound derivative, will interact with a biological target, typically a protein or enzyme. These methods also allow for the estimation of the binding affinity, which is a measure of the strength of this interaction.

Docking studies on various pyrazole derivatives have revealed their potential to interact with a range of biological targets. For instance, a study on a series of pyrazole derivatives, including a compound containing the 4-methoxyphenyl moiety, investigated their potential as inhibitors of receptor tyrosine kinases and protein kinases, which are often implicated in cancer. The derivative, 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole, exhibited a minimum binding energy of -8.57 kJ/mol with the Aurora A kinase. scilit.comnih.gov This negative binding energy indicates a favorable interaction.

In another study, N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives were docked against thymidylate kinase (TMPK), an enzyme essential for DNA synthesis. The results indicated that these compounds bind firmly within the binding pocket of TMPK, suggesting a potential mechanism for inhibiting DNA synthesis. acs.org Similarly, docking studies of other pyrazole derivatives against the RET protein tyrosine kinase, which is involved in various cancers, have shown that these compounds can exhibit significant binding energies, with some derivatives showing values as low as -74.58 kcal/mol.

The binding affinity is a critical parameter in drug design, as it correlates with the potential efficacy of a compound. The lower the binding energy, the more stable the ligand-protein complex. These computational predictions provide a theoretical framework for prioritizing compounds for further experimental testing.

Elucidation of Molecular Mechanisms of Action through Docking Studies

Molecular docking not only predicts binding affinities but also provides detailed insights into the molecular mechanisms of action. By visualizing the docked conformation of a ligand within the active site of a target protein, researchers can identify the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. scilit.com

For example, in the docking study of pyrazole derivatives with various protein kinases, it was observed that the ligands were docked deeply within the binding pocket region of all the target proteins, forming reasonable hydrogen bonds. scilit.comnih.gov These hydrogen bonds are crucial for the stability of the ligand-protein complex and are often a key determinant of the inhibitory activity.

The study of N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives with TMPK revealed interactions with several key amino acid residues, including ALA 68, ALA 67, ALA 119, ASN 116, LEU 115, PHE 322, LEU 319, ALA 271, and ARG 60. acs.org The formation of hydrogen bonds with specific residues, such as LEU 269 and MET 268, was also observed for some of the derivatives. acs.org These detailed interaction maps help to explain the observed biological activity and can guide the design of new derivatives with improved potency and selectivity.

By understanding the key interactions at a molecular level, it is possible to propose modifications to the ligand structure that could enhance its binding to the target, leading to the development of more effective drugs.

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes of the molecule, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D COSY)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H and ¹³C NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shift (δ), reported in parts per million (ppm), is sensitive to the electron density around the nucleus.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. In the same derivative, the carbon of the methoxy group resonates at around 55.42 ppm. The quaternary carbon of the methoxyphenyl group attached to the oxygen appears at a higher chemical shift, typically around 160 ppm, due to the deshielding effect of the oxygen atom. acs.org

¹⁵N NMR spectroscopy is a valuable tool for studying nitrogen-containing heterocycles like pyrazoles. The chemical shifts of the nitrogen atoms in the pyrazole ring are sensitive to the tautomeric form of the molecule and the nature of the substituents. scilit.comresearchgate.net Studies on various pyrazole derivatives have shown that the two nitrogen atoms of the pyrazole ring have distinct chemical shifts, which can be used to distinguish between different isomers. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for a 3-(4-methoxyphenyl)-pyrazole Derivative

| Functional Group | Chemical Shift (δ, ppm) |

| Methoxy (OCH₃) | ~3.88 (s) |

| Aromatic (methoxyphenyl) | ~6.88-7.80 (m) |

| Pyrazole/Pyrazoline CH | ~3.28-5.87 (m) |

Data is for 1-(5-(2,6-difluorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)pyrazol-1-yl)ethenone and is illustrative. acs.org

Table 2: Representative ¹³C NMR Chemical Shifts for a 3-(4-methoxyphenyl)-pyrazole Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

| Methoxy (OCH₃) | ~55.42 |

| Aromatic (methoxyphenyl) | ~114-161 |

| Pyrazole/Pyrazoline | ~40-153 |

| Carbonyl (C=O) | ~168.62 |

Data is for 1-(5-(2,6-difluorophenyl)-4,5-dihydro-3-(4-methoxyphenyl)pyrazol-1-yl)ethenone and is illustrative. acs.org

2D NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish correlations between coupled nuclei. A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This information is invaluable for assigning the signals in the ¹H NMR spectrum and for piecing together the molecular structure. rsc.orglibretexts.org

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a 2D NMR technique that provides information about the spatial proximity of nuclei. It detects correlations between protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. rsc.orgharvard.edu

For example, in a study of a pyrano[2,3-c]pyrazole derivative, a distinct NOE was observed between the pyrazole ring proton and the neighboring phenyl group protons, confirming their spatial proximity. ktu.edu This type of information is crucial for building a three-dimensional model of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to transitions between vibrational energy levels. The resulting spectra are a unique fingerprint of the molecule and can be used for identification and structural elucidation.

The vibrational frequencies observed in the IR and Raman spectra are characteristic of specific functional groups and skeletal vibrations. For example, the C=C stretching vibrations of the aromatic rings in this compound derivatives typically appear in the region of 1600-1450 cm⁻¹. The C-O stretching vibration of the methoxy group is expected to be observed in the range of 1250-1000 cm⁻¹. The N-H stretching vibration of the pyrazole ring, if present, would give rise to a band in the region of 3500-3300 cm⁻¹. mdpi.com

A detailed vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), allows for the assignment of the observed bands to specific vibrational modes of the molecule. This provides a deeper understanding of the molecular structure and bonding. nih.gov

Table 3: Typical IR and Raman Vibrational Frequencies for Functional Groups in 3-(4-methoxyphenyl)-pyrazole Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methoxy C-H | Stretching | 3000-2800 |

| C=C (aromatic) | Stretching | 1625-1430 |

| C=N (pyrazole) | Stretching | ~1470 |

| C-O (methoxy) | Stretching | ~1250 |

| N-H (pyrazole) | Stretching | ~3350 |

Data is generalized from various pyrazole and methoxyphenyl containing compounds. mdpi.comwisdomlib.org

Biological Activities and Therapeutic Potential of 3 4 Methoxyphenyl 1h Pyrazole Derivatives

Anticancer and Cytotoxic Activities

The pyrazole (B372694) core, especially when substituted with moieties like 4-methoxyphenyl (B3050149), is a key pharmacophore in the design of anticancer drugs. semanticscholar.org These derivatives have demonstrated the ability to inhibit the growth of various tumor cells, often through multiple mechanisms of action. nih.govnih.gov Research has shown that these compounds can induce cell death and halt proliferation in a range of human cancer cell lines, establishing them as promising candidates for further development in cancer therapy. nih.govresearchgate.net

The anticancer potential of 3-(4-methoxyphenyl)-1H-pyrazole derivatives has been substantiated through numerous in vitro studies assessing their cytotoxic effects against a panel of human cancer cell lines. These assays, typically measuring the concentration of a compound required to inhibit cell growth by 50% (IC₅₀), reveal the potency and selectivity of these molecules.

One notable derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (referred to as compound 3f), has shown significant dose- and time-dependent cytotoxicity against the triple-negative breast cancer (TNBC) cell line, MDA-MB-468. researchgate.netmdpi.com Its potency was found to be considerably higher than the standard chemotherapeutic drug, Paclitaxel, in the same cell line. researchgate.netmdpi.com